3-Chloro-5-(2-fluoroethoxy)benzaldehyde
Description
3-Chloro-5-(2-fluoroethoxy)benzaldehyde is a halogenated aromatic aldehyde featuring a chloro substituent at the 3-position and a 2-fluoroethoxy group at the 5-position of the benzaldehyde core. This compound is of interest in medicinal chemistry and materials science due to the electronic effects imparted by its substituents.
Properties
Molecular Formula |
C9H8ClFO2 |
|---|---|
Molecular Weight |
202.61 g/mol |
IUPAC Name |
3-chloro-5-(2-fluoroethoxy)benzaldehyde |
InChI |
InChI=1S/C9H8ClFO2/c10-8-3-7(6-12)4-9(5-8)13-2-1-11/h3-6H,1-2H2 |
InChI Key |
KFSUGKJDSATWCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OCCF)Cl)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes structural features of 3-Chloro-5-(2-fluoroethoxy)benzaldehyde and its analogs:
Key Observations :
- Electron-Withdrawing Effects : The trifluoromethyl (CF₃) and pentafluorosulfur (SF₅) groups in analogs are stronger electron-withdrawing groups compared to the 2-fluoroethoxy group, which has mixed electronic effects (fluorine’s electronegativity and ether oxygen’s electron donation). This difference influences reactivity in nucleophilic aromatic substitution or catalytic reactions .
Boiling Points and Solubility
While direct data for the target compound is unavailable, trends can be inferred:
- Trifluoromethyl Derivative: The CF₃ group increases hydrophobicity, reducing aqueous solubility compared to the fluoroethoxy analog. This makes it suitable for non-polar reaction media or as a building block in fluorinated polymers .
- Pentafluorosulfur Derivative : The SF₅ group () enhances molecular weight and polarizability, likely increasing boiling points and retention times in chromatography compared to the target compound .
Chromatographic Behavior
highlights that substituents significantly affect retention in liquid chromatography. For example:
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